BENGHE Foundational & Exploratory

Check Availability & Pricing

Theoretical molecular weight of Acid-PEG12-
CHO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acid-PEG12-CHO

Cat. No.: B11931067

In-Depth Technical Guide: Acid-PEG12-CHO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information on the theoretical molecular weight and key
physicochemical properties of Acid-PEG12-CHO, a heterobifunctional PEG linker. This
molecule is of significant interest in bioconjugation, drug delivery, and the development of
targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting
Chimeras (PROTACS).

Core Compound Data

The fundamental quantitative data for Acid-PEG12-CHO is summarized below.

Property Value Reference
Chemical Formula C27H52015 [1]
Theoretical Molecular Weight 616.69 g/mol [1]

Hypothetical Experimental Workflow:
Characterization of Acid-PEG12-CHO
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The following diagram outlines a typical experimental workflow for the characterization and
quality control of Acid-PEG12-CHO. This process ensures the identity, purity, and stability of
the compound before its use in further applications.
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Material Acquisition & Initial Assessment
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Fig. 1: Experimental Workflow for Acid-PEG12-CHO Characterization.
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Detailed Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the available
instrumentation and the specific requirements of a project, the following provides an overview
of the methodologies cited in the workflow.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¢ Objective: To confirm the chemical structure of Acid-PEG12-CHO.
o Methodology:

o Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or
CDCI3).

o Acquire *H and 3C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o Process the spectra to identify characteristic peaks corresponding to the polyethylene
glycol backbone, the terminal carboxylic acid, and the aldehyde functional groups.

o Compare the observed chemical shifts and integration values with the expected structure.
2. Mass Spectrometry (MS)
¢ Objective: To confirm the molecular weight of Acid-PEG12-CHO.
o Methodology:

o Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol or
acetonitrile with 0.1% formic acid).

o Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
o Acquire the mass spectrum in positive or negative ion mode.

o |dentify the molecular ion peak ([M+H]*, [M+Na]*, or [M-H]~) and confirm that the mass-to-
charge ratio (m/z) corresponds to the calculated molecular weight of 616.69 g/mol .
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3. High-Performance Liquid Chromatography (HPLC)

o Objective: To determine the purity of the compound.

o Methodology:
o Dissolve a known concentration of Acid-PEG12-CHO in the mobile phase.
o Inject the sample onto a suitable HPLC column (e.g., C18).

o Elute the compound using a gradient of two or more solvents (e.g., water and acetonitrile
with 0.1% trifluoroacetic acid).

o Detect the compound using a UV detector (if applicable) or an evaporative light scattering
detector (ELSD).

o Calculate the purity based on the relative area of the main peak.

Signaling Pathways and Applications

Acid-PEG12-CHO is not directly involved in signaling pathways itself. Instead, it serves as a
flexible linker to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a
payload (e.g., a cytotoxic drug or a fluorescent probe). The choice of targeting moiety dictates
the signaling pathway that will be ultimately modulated. For instance, if conjugated to an
antibody targeting a receptor tyrosine kinase, the resulting ADC could influence downstream
pathways such as the MAPK/ERK or PI3K/Akt pathways upon binding and internalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Theoretical molecular weight of Acid-PEG12-CHO].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11931067#theoretical-molecular-weight-of-acid-
pegl2-cho]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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